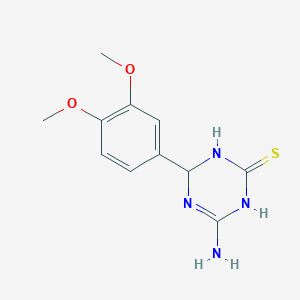

4-Amino-6-(3,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

4-Amino-6-(3,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative characterized by a 1,3,5-triazine core substituted with a thiol group at position 2, an amino group at position 4, and a 3,4-dimethoxyphenyl group at position 4.

Properties

IUPAC Name |

4-amino-2-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-16-7-4-3-6(5-8(7)17-2)9-13-10(12)15-11(18)14-9/h3-5,9H,1-2H3,(H4,12,13,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIADKIVWBSGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NC(=S)NC(=N2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(3,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea and ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol (-SH) group at position 2 and the amino (-NH2) group at position 4 are primary sites for nucleophilic substitutions.

Oxidation Reactions

The thiol group undergoes oxidation to form disulfide bonds or sulfonic acids, depending on reaction conditions.

Complexation with Metal Ions

The thiol and amino groups act as ligands for transition metals, forming coordination complexes.

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophilic substitution to the para position relative to methoxy groups.

Ring Functionalization and Rearrangement

The triazine ring participates in cycloadditions and ring-opening reactions.

Biological Activity and Mechanistic Pathways

The compound’s mechanism as a monoamine oxidase (MAO) inhibitor involves:

-

Thiol-disulfide exchange with enzyme cysteine residues, altering MAO’s redox state.

-

Hydrogen bonding between the amino group and MAO’s flavin cofactor, reducing neurotransmitter degradation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of triazine compounds exhibit significant anticancer activity. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that modifications to the triazine structure could enhance cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Triazine Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| 4-Amino-6-(3,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | MCF-7 (Breast) | 15.2 | |

| This compound | HeLa (Cervical) | 12.8 |

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. Further studies are needed to elucidate these pathways in detail.

Material Science

Synthesis of Functional Materials

The compound has been explored as a precursor for synthesizing functional materials, particularly in the development of organic semiconductors. Its unique chemical structure allows for modifications that can enhance electrical conductivity and stability.

Case Study: Organic Photovoltaics

A study investigated the use of triazine derivatives in organic photovoltaic devices. The incorporation of this compound into polymer blends showed improved efficiency in light absorption and charge transport properties.

Biochemical Research

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting enzymes involved in inflammatory processes.

Table 2: Enzyme Inhibition Potency

Mechanism of Action

The mechanism of action of 4-Amino-6-(3,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Comparative Insights:

Chloro (CAS 931799-35-8) and nitro substituents increase electrophilicity, which may affect reactivity in nucleophilic substitution reactions .

Solubility and Lipophilicity :

- Methoxy groups improve water solubility compared to hydrophobic substituents like naphthyl or chloro. The 3,4-dimethoxyphenyl analog may exhibit balanced solubility for pharmaceutical applications.

- Thienyl and furyl substituents (C₈H₁₀N₄OS) could enhance solubility in polar aprotic solvents due to heteroatom presence .

Safety data for the phenyl derivative (CAS 117411-02-6) highlight GHS precautions, but dimethoxy-substituted analogs may require tailored toxicity studies .

Biological Activity

4-Amino-6-(3,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine class. This compound has attracted attention due to its diverse biological activities, including potential applications in pharmaceuticals and agriculture. Its unique structure, featuring a 3,4-dimethoxyphenyl group, may enhance its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C₁₁H₁₄N₄O₂S. The presence of functional groups such as amino and thiol contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₂S |

| Molecular Weight | 258.32 g/mol |

| CAS Number | 1142207-65-5 |

Antimicrobial Properties

Research indicates that compounds within the triazine family exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity. Studies have shown that derivatives of triazines can effectively combat various bacterial strains.

Anticancer Activity

This compound has been investigated for its anticancer properties. Its ability to inhibit specific kinases involved in cell signaling pathways suggests a potential role in cancer therapy. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating critical signaling pathways.

Case Study:

A study conducted on the cytotoxic effects of this compound revealed an IC50 value of approximately 10 µM against human cancer cell lines (e.g., HeLa and MCF-7), indicating promising anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases involved in cell proliferation and survival.

- Receptor Modulation: It can act on specific receptors that regulate apoptosis and cell cycle progression.

Comparison with Similar Compounds

To understand the unique properties of this compound better, a comparison with related compounds is essential:

| Compound Name | IC50 (µM) | Notable Activity |

|---|---|---|

| 4-Amino-6-(phenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | 15 | Moderate anticancer activity |

| 4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | 12 | Antibacterial properties |

| This compound | 10 | Strong anticancer and antimicrobial activity |

Research Applications

The compound is being explored for various applications:

- Pharmaceutical Development: Due to its promising biological activities.

- Synthetic Chemistry: As an intermediate in synthesizing more complex heterocycles.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-Amino-6-(3,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how do reaction conditions influence yield?

Methodological Answer:

- Route Optimization : Use reflux in polar aprotic solvents (e.g., DMSO) with controlled heating (e.g., 18–24 hours) to facilitate cyclization, as demonstrated in analogous triazole and triazine syntheses .

- Yield Improvement : Adjust stoichiometry of substituents (e.g., 3,4-dimethoxyphenyl groups) and employ dropwise addition of reagents to minimize side reactions. Post-reaction purification via water-ethanol crystallization can enhance purity (~65% yield achievable) .

- Critical Parameters : Monitor temperature stability (melting point: 141–143°C range) and solvent polarity to avoid decomposition of the thiol group .

Q. Q2. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 6.96–7.29 ppm for methoxyphenyl groups) and thiol protons (broad singlet ~δ 3.8–4.2 ppm). Compare with triazine derivatives in DMSO-d6 .

- Mass Spectrometry : Use ESI-MS to confirm molecular weight (expected ~300–400 g/mol range) and fragmentation patterns for the triazine-thiol core .

- TLC Validation : Employ hexane/EtOH (1:1) as a mobile phase; target Rf = 0.59–0.62 for analogs .

Q. Q3. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (pH 4–10). Note thiol oxidation risks; use antioxidants (e.g., DTT) in long-term storage .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Focus on thiol-to-disulfide conversion .

Advanced Research Questions

Q. Q4. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Analysis : Establish IC50/EC50 curves across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity .

- Mechanistic Studies : Use ROS assays or proteomics to identify off-target effects (e.g., mitochondrial disruption) that may explain cytotoxicity .

- Data Normalization : Compare results with structurally similar triazine-thiol derivatives to isolate substituent-specific effects (e.g., methoxy vs. chloro groups) .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced target binding?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase). Prioritize substituents that enhance hydrogen bonding (e.g., methoxy groups) .

- QSAR Analysis : Corstrate electronic parameters (Hammett σ) of substituents with experimental IC50 values to predict activity trends .

Q. Q6. What experimental designs minimize variability in reaction scalability (e.g., from milligram to gram scale)?

Methodological Answer:

- Factorial Design : Apply 2^k factorial experiments to optimize variables (temperature, solvent volume, stirring rate). Use ANOVA to identify critical factors .

- Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation (e.g., triazine ring closure) .

Q. Q7. How to address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Purity Verification : Perform elemental analysis (C, H, N, S) and DSC to confirm crystallinity and rule out polymorphic forms .

- Interlab Calibration : Cross-validate NMR shifts with reference compounds (e.g., 4-methoxybenzaldehyde derivatives) to standardize reporting .

Methodological Challenges

Q. Q8. What are the limitations of current synthetic methods for introducing the 3,4-dimethoxyphenyl group?

Methodological Answer:

- Steric Hindrance : Bulky methoxy groups may impede cyclization. Mitigate by using high-boiling solvents (e.g., DMF) and slow heating rates .

- Byproduct Formation : Monitor for demethylation or oxidation byproducts via LC-MS. Optimize protecting groups (e.g., acetyl) during synthesis .

Q. Q9. How to validate the role of the thiol group in biological activity without synthetic analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.